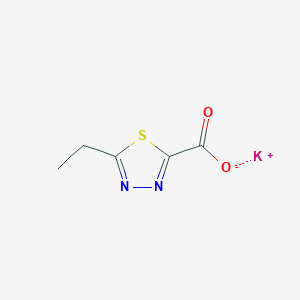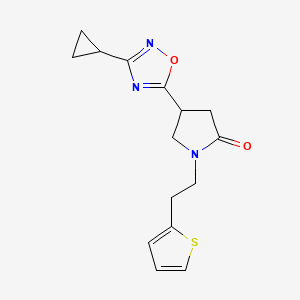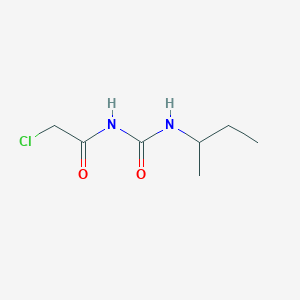
Cyclobutyl(cyclohexyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclobutyl(cyclohexyl)methanamine is a chemical compound with the molecular formula C11H21N . It has a molecular weight of 167.29 . The IUPAC name for this compound is cyclobutyl (cyclohexyl)methylamine . It is typically stored at a temperature of 4°C . The physical form of this compound is liquid .
Molecular Structure Analysis
The InChI code for cyclobutyl(cyclohexyl)methanamine is 1S/C11H21N/c12-11(10-7-4-8-10)9-5-2-1-3-6-9/h9-11H,1-8,12H2 . This indicates that the compound consists of a cyclobutyl group and a cyclohexyl group attached to a methanamine .Physical And Chemical Properties Analysis
Cyclobutyl(cyclohexyl)methanamine is a liquid at room temperature . It has a molecular weight of 167.29 . The compound is stored at a temperature of 4°C .Wissenschaftliche Forschungsanwendungen
Analytical Characterization of Arylcyclohexylamines A study detailed the analytical profiles of psychoactive arylcyclohexylamines, which are advertised as "research chemicals." These compounds, including Cyclobutyl(cyclohexyl)methanamine, were characterized using advanced techniques like gas chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy. This research is pivotal for understanding the chemical properties and potential applications of these substances in scientific investigations (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).
Nucleic Acid Interactions Another aspect of Cyclobutyl(cyclohexyl)methanamine's application in research is its interaction with nucleic acids. Cyclobuxine, a steroidal diamine, showed significant effects on the stability of helical polynucleotides, hinting at the potential for Cyclobutyl(cyclohexyl)methanamine to influence DNA and RNA structures. Such studies contribute to our understanding of chemical-DNA/RNA interactions, which are crucial for drug design and genetic engineering (Mahler & Dutton, 1964).
Photocycloaddition Reactions Research into the photochemical properties of Cyclobutyl(cyclohexyl)methanamine includes studies on photocycloaddition reactions. These reactions are essential for synthesizing complex organic compounds with potential applications in medicinal chemistry and materials science. The study conducted by Haywood et al. (1978) on the reactions of 4-hydroxycoumarin with cycloalkenes, leading to cyclobutane adducts, exemplifies the chemical's role in advancing synthetic methodologies (Haywood, Hunt, Potter, & Reid, 1978).
Cyclopropanation Catalysis The application of Cyclobutyl(cyclohexyl)methanamine in catalysis has been demonstrated through studies on the cyclopropanation of styrenes. Ikeno et al. (2001) investigated the enantioselective cyclopropanation catalyzed by complexes derived from Cyclobutyl(cyclohexyl)methanamine. This research contributes to the field of asymmetric synthesis, providing valuable insights into the development of catalysts for producing chiral molecules, which are important in pharmaceuticals and agrochemicals (Ikeno, Sato, Sekino, Nishizuka, & Yamada, 2001).
Antiviral Activity Evaluation The exploration of Cyclobutyl(cyclohexyl)methanamine derivatives for antiviral applications is another area of research interest. Kolocouris et al. (1994) synthesized aminoadamantane derivatives and evaluated their efficacy against various viruses, including influenza A. This research highlights the potential of Cyclobutyl(cyclohexyl)methanamine derivatives as specific anti-influenza agents, paving the way for new therapeutic options (Kolocouris, Foscolos, Kolocouris, Marakos, Pouli, Fytas, Ikeda, & De Clercq, 1994).
Eigenschaften
IUPAC Name |
cyclobutyl(cyclohexyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N/c12-11(10-7-4-8-10)9-5-2-1-3-6-9/h9-11H,1-8,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOXLLFUOQXHVBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C2CCC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutyl(cyclohexyl)methanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-Amino-2-(difluoromethyl)pyrazol-3-yl]-imidazol-1-ylmethanone](/img/structure/B2733220.png)

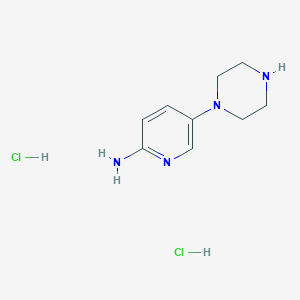
![4-(4-methylphenyl)sulfanyl-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2733224.png)
![9-(5-chloro-2-methylphenyl)-1-methyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2733227.png)
![N-(4-chlorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2733228.png)


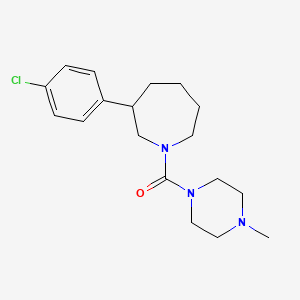
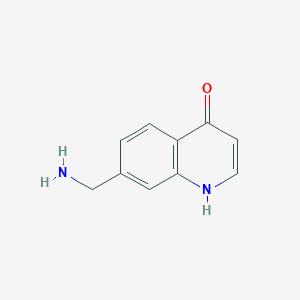
![N'-(5-Chloro-2-cyanophenyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]oxamide](/img/structure/B2733239.png)
